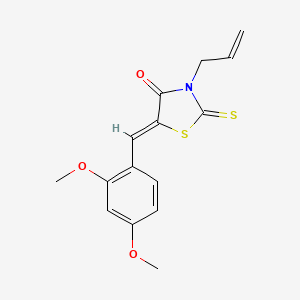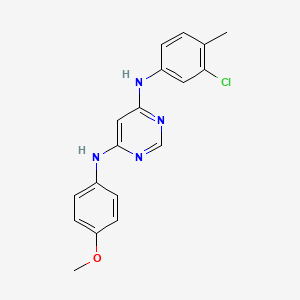![molecular formula C27H29N3O4 B11433696 4-(4-hydroxy-3,5-dimethoxyphenyl)-3,7,7-trimethyl-1-phenyl-4,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5-ol](/img/structure/B11433696.png)
4-(4-hydroxy-3,5-dimethoxyphenyl)-3,7,7-trimethyl-1-phenyl-4,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3,7,7-TRIMETHYL-1-PHENYL-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3,7,7-TRIMETHYL-1-PHENYL-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE involves several steps. One common method includes the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with appropriate reagents under controlled conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3,7,7-TRIMETHYL-1-PHENYL-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise in studies related to its antioxidant and antimicrobial properties . Its unique structure makes it a valuable compound for research in drug development and other industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3,7,7-TRIMETHYL-1-PHENYL-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE include other pyrazoloquinoline derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties .
Properties
Molecular Formula |
C27H29N3O4 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
4-(4-hydroxy-3,5-dimethoxyphenyl)-3,7,7-trimethyl-1-phenyl-4,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C27H29N3O4/c1-15-22-23(16-11-20(33-4)25(32)21(12-16)34-5)24-18(13-27(2,3)14-19(24)31)28-26(22)30(29-15)17-9-7-6-8-10-17/h6-12,23,28,32H,13-14H2,1-5H3 |
InChI Key |
KURBZVGKTLKIMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C(=C4)OC)O)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-N-(3-chloro-4-fluorophenyl)-1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11433623.png)

![methyl (8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B11433635.png)
![3-(5-Chloro-4-{[4-(methoxycarbonyl)phenyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid](/img/structure/B11433641.png)
![4-methyl-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11433645.png)
![N-(furan-2-ylmethyl)-1-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B11433649.png)
![6-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11433661.png)

![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B11433674.png)
![6-methyl-N-(4-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11433682.png)
![Ethyl 5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11433683.png)
![4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11433687.png)
![N-(3,5-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11433690.png)
![9-(4-bromo-3-methylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11433695.png)
